molecular formula C22H25NO5 B14979397 N-(tetrahydrofuran-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(tetrahydrofuran-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14979397
M. Wt: 383.4 g/mol
InChI Key: HLIYSILLOLNEIQ-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furo[3,2-g]chromen-6-yl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of the oxolan-2-yl group: This is achieved through a nucleophilic substitution reaction where the oxolan-2-yl group is introduced to the core structure.

    Amidation: The final step involves the formation of the amide bond, linking the oxolan-2-yl group to the furochromen core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: A broad class of compounds with similar structural features and biological activities.

    Isoflavonoids: Structurally related to flavonoids but with different substitution patterns.

    Neoflavonoids: Another subclass with unique structural characteristics.

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE stands out due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C22H25NO5/c1-12-11-27-20-14(3)21-18(9-17(12)20)13(2)16(22(25)28-21)6-7-19(24)23-10-15-5-4-8-26-15/h9,11,15H,4-8,10H2,1-3H3,(H,23,24)

InChI Key

HLIYSILLOLNEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCCO4)C)C

Origin of Product

United States

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